2,5-Dibromo-4-nitroanisole
Description
2,5-Dibromo-4-nitroanisole is a halogenated aromatic compound featuring a methoxy group (-OCH₃), a nitro group (-NO₂) at the para position, and bromine atoms at the 2 and 5 positions of the benzene ring.
Properties
Molecular Formula |
C7H5Br2NO3 |
|---|---|
Molecular Weight |
310.93 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-nitrobenzene |
InChI |
InChI=1S/C7H5Br2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 |
InChI Key |
RZFFKWMLIIIPCA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)[N+](=O)[O-])Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-4-nitroanisole typically involves a multi-step process. One common method includes the nitration of anisole to introduce the nitro group, followed by bromination to add the bromine atoms. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and nitric acid, while the bromination is performed using bromine in the presence of a catalyst such as iron(III) bromide .
Industrial Production Methods
In industrial settings, the production of 2,5-Dibromo-4-nitroanisole may involve similar steps but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also explored to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-4-nitroanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products vary depending on the nucleophile used, such as 2,5-diamino-4-nitroanisole.
Reduction: 2,5-Dibromo-4-aminoanisole.
Oxidation: 2,5-Dibromo-4-nitrobenzoic acid.
Scientific Research Applications
2,5-Dibromo-4-nitroanisole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-nitroanisole involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine atoms can engage in halogen bonding with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties
Research Findings
- Purity and Analysis : emphasizes the use of NMR and GLC to confirm isomer ratios and purity (e.g., 99.3% for the iodinated derivative), techniques applicable to brominated analogues .
- Reaction Kinetics : Nitrodeiodination proceeds efficiently at 60°C in nitromethane, but analogous bromination reactions may require higher temperatures or catalysts due to bromine’s lower reactivity as a leaving group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
